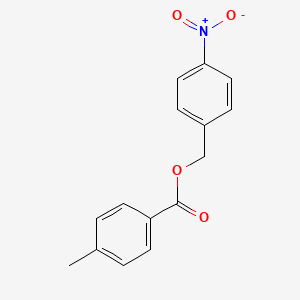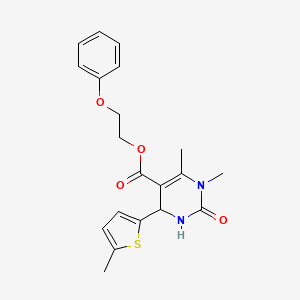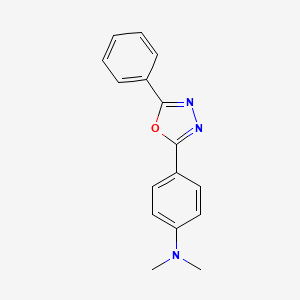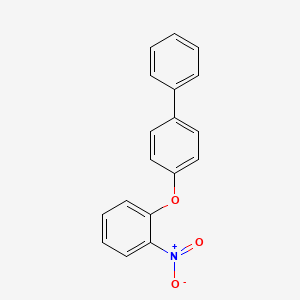![molecular formula C20H24O15S3 B11095114 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13-trisulfonic acid](/img/structure/B11095114.png)
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13-trisulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13-trisulfonic acid (let’s call it “Octahydrodibenzo” for brevity) is a complex organic compound with the molecular formula CHOS. It contains three sulfonic acid groups and a unique cage-like structure.
Structure: Octahydrodibenzo features a fused bicyclic system, consisting of two benzene rings bridged by an oxygen atom. The three sulfonic acid groups are attached to different positions on the benzene rings.
Preparation Methods
Synthetic Routes: The synthesis of Octahydrodibenzo involves several steps. One common approach is the cyclization of suitable precursors under specific conditions. Unfortunately, detailed synthetic routes are scarce in the literature.
Industrial Production: Industrial-scale production methods for Octahydrodibenzo are not well-documented due to its limited commercial use. Researchers primarily focus on its fundamental properties and applications.
Chemical Reactions Analysis
Reactivity: Octahydrodibenzo can undergo various chemical reactions
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example
Major Products: The products formed during these reactions vary based on the reaction type and conditions.
Scientific Research Applications
Chemistry: Octahydrodibenzo serves as a model compound for studying cage-like structures and their reactivity.
Biology: Limited research exists, but its water-soluble nature suggests potential biological applications.
Medicine: No direct medical applications are reported, but its unique structure may inspire drug design.
Industry: Industrial applications are minimal due to its specialized nature.
Mechanism of Action
- Unfortunately, detailed information on Octahydrodibenzo’s mechanism of action is lacking. Further research is needed to understand its interactions with biological targets and pathways.
Comparison with Similar Compounds
Uniqueness: Octahydrodibenzo’s cage-like structure sets it apart from other compounds.
Similar Compounds: While Octahydrodibenzo is rare, related compounds include
Remember that Octahydrodibenzo remains an intriguing yet underexplored compound Researchers continue to investigate its properties and potential applications
Properties
Molecular Formula |
C20H24O15S3 |
|---|---|
Molecular Weight |
600.6 g/mol |
IUPAC Name |
2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9,11,13,23,25-hexaene-11,12,24-trisulfonic acid |
InChI |
InChI=1S/C20H24O15S3/c21-36(22,23)14-1-2-15-16(11-14)33-8-4-31-6-10-35-18-13-20(38(27,28)29)19(37(24,25)26)12-17(18)34-9-5-30-3-7-32-15/h1-2,11-13H,3-10H2,(H,21,22,23)(H,24,25,26)(H,27,28,29) |
InChI Key |
AXOGPRCAHMPSAU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)O)OCCOCCOC3=CC(=C(C=C3OCCO1)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(Morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino}ethanol](/img/structure/B11095038.png)


![(4E)-1-(5-bromopyridin-2-yl)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B11095079.png)



![3-(3,4-dimethoxyphenyl)-11-(4-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11095090.png)
![6-Amino-4-(4-fluorophenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11095092.png)

![2-methoxy-4-[(E)-{2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11095101.png)

![ethyl (2E)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate](/img/structure/B11095108.png)
![2-(4-Chlorophenoxy)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B11095110.png)
